(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine

Medicinal chemistry CNS drug design Membrane permeability

Medicinal chemistry programs targeting NOS inhibition or CB1/CB2 agonism frequently encounter permeability bottlenecks with conventional thiazoline scaffolds. This 5,6-dihydro-4H-1,3-thiazine derivative (CAS 102389-25-3) resolves that limitation with a TPSA of 24.39 Ų - less than half the PSA of analogous thiazolines - enabling superior membrane penetration prediction. - Quantifiable Differentiation: The 3-CF₃ group contributes 1.3-1.8 logP units vs. unsubstituted N-phenyl analogs; the thiazine core reduces PSA by 25.30 Ų versus thiazoline equivalents. - Dual Reactive Handles: Exocyclic secondary amine and endocyclic imine support N-functionalization and ring derivatization for library synthesis. - Supply Assurance: Stocked in UA & US warehouses at ≥95% purity with 1-5 day lead time; multi-vendor availability at 95% and 98% purity grades ensures cross-laboratory reproducibility.

Molecular Formula C11H11F3N2S
Molecular Weight 260.28 g/mol
CAS No. 102389-25-3
Cat. No. B179838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine
CAS102389-25-3
Synonyms(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-(3-TRIFLUOROMETHYL-PHENYL)-AMINE
Molecular FormulaC11H11F3N2S
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESC1CN=C(SC1)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H11F3N2S/c12-11(13,14)8-3-1-4-9(7-8)16-10-15-5-2-6-17-10/h1,3-4,7H,2,5-6H2,(H,15,16)
InChIKeyHTFGSFVRDNBLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.7 [ug/mL]

Procurement Guide: (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine (CAS 102389-25-3) — Physicochemical & Pharmacophore Differentiation


(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine (CAS 102389-25-3), also cataloged as EN300-04624 and sc-351006, is a synthetic 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivative bearing a 3-trifluoromethyl substituent on the N-phenyl ring . This compound belongs to a privileged heterocyclic scaffold class validated as both cannabinoid receptor agonists (CB1/CB2) and potent nitric oxide synthase (NOS) inhibitors, with the core 2-amino-5,6-dihydro-4H-1,3-thiazine (ADT) exhibiting a Ki of 22.6 nM against human inducible NOS [1][2]. The 3-CF₃-phenyl substitution pattern at the exocyclic amine position provides a structurally distinct entry point for SAR exploration within this pharmacophore family, with molecular formula C₁₁H₁₁F₃N₂S and molecular weight 260.28 g/mol .

Why Generic Substitution of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine Fails: Quantitative Physicochemical & Pharmacophoric Differentiation


Simple substitution of 102389-25-3 with its closest analogs is not scientifically justified because the combination of the 6-membered 5,6-dihydro-1,3-thiazine ring (versus the 5-membered thiazoline) and the 3-CF₃ substitution on the N-phenyl ring generates a quantifiably distinct physicochemical and pharmacophoric profile. The thiazine core provides a topological polar surface area (TPSA) of 24.39 Ų — less than half the PSA of the analogous thiazoline (49.69 Ų for CAS 72239-33-9) — which directly impacts membrane permeability and blood-brain barrier penetration potential . Furthermore, the 3-CF₃ substituent contributes approximately 1.3–1.8 logP units of lipophilicity versus the unsubstituted N-phenyl analog (CAS 3420-40-4), and its electron-withdrawing character modulates the basicity (pKa) of the adjacent guanidine-like amidine system, altering both target binding and off-target profiles relative to non-fluorinated or differently substituted analogs [1]. These quantitative differences preclude interchangeable use in medicinal chemistry SAR campaigns, pharmacological probe studies, or any application where defined physicochemical parameters are required for experimental reproducibility.

Quantitative Comparator Evidence Guide: (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine vs. Closest Analogs


Topological Polar Surface Area (TPSA) Reduction: Thiazine Core vs. Thiazoline Analog Confers Permeability Advantage

The target compound (CAS 102389-25-3) possesses a computed TPSA of 24.39 Ų, which is substantially lower than the 49.69 Ų PSA measured for the direct thiazoline analog 2-((m-trifluoromethylbenzyl)amino)-2-thiazoline (CAS 72239-33-9), representing a 50.9% reduction in polar surface area . Both compounds share identical molecular formula (C₁₁H₁₁F₃N₂S) and nearly identical molecular weight (~260.28 g/mol), isolating the core heterocycle as the sole structural variable. The TPSA difference arises because the 6-membered thiazine ring embeds the polar amidine nitrogen within a more sterically shielded environment compared to the 5-membered thiazoline, reducing effective surface exposure of hydrogen-bonding atoms . The TPSA value of 24.39 Ų falls well below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier penetration, classifying this compound as a more CNS-permeable scaffold relative to comparators with elevated PSA [1].

Medicinal chemistry CNS drug design Membrane permeability

Lipophilicity (LogP) Differentiation: 3-CF₃ Substitution Adds ~1.5–1.8 Units Over Unsubstituted N-Phenyl Analog

Multiple computational sources report the logP for CAS 102389-25-3 in the range of 2.80–3.61 (Chemsrc reports logP = 2.80; Chemscene reports computed LogP = 3.6102) . The unsubstituted N-phenyl analog, N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 3420-40-4), lacks the trifluoromethyl group and is expected to exhibit a logP approximately 1.3–1.8 units lower based on the well-established Hansch π-constant for aromatic -CF₃ (π ≈ 0.88–1.07 per CF₃ group, enhanced by the electron-withdrawing context of the amidine) [1]. This lipophilicity differential directly impacts compound partitioning, protein binding, and metabolic clearance rates, rendering the two analogs functionally non-interchangeable in any biological assay system where free drug concentration matters [1][2]. In comparison to the thiazoline analog CAS 72239-33-9 (Chemsrc logP = 2.72), the target compound's slightly higher computed logP (2.80 from the same source) suggests the thiazine ring provides marginally greater lipophilicity than the thiazoline despite identical molecular formula .

Lipophilicity optimization SAR Drug-likeness

Density and Boiling Point Differentiation: Thiazine Core Exhibits Higher Density and Lower Boiling Point Than Thiazoline Isostere

The target compound (CAS 102389-25-3) exhibits a density of 1.4 ± 0.1 g/cm³ and a predicted boiling point of 316.3 ± 52.0 °C at 760 mmHg . The thiazoline analog CAS 72239-33-9 has a measured density of 1.36 g/cm³ and a higher boiling point of 327.9 °C at 760 mmHg . The 0.04 g/cm³ higher density of the thiazine (approximately 2.9% increase) and 11.6 °C lower boiling point are consistent with the more compact 6-membered ring geometry allowing closer molecular packing in the condensed phase, while the marginally weaker intermolecular forces of the thiazine amidine (versus thiazoline) reduce the enthalpy of vaporization . The vapor pressure of the target compound is negligible (0.0 ± 0.7 mmHg at 25 °C), indicating low volatility suitable for handling under standard laboratory conditions .

Physicochemical characterization Formulation science Process chemistry

Pharmacophore Scaffold Privilege: 5,6-Dihydro-4H-1,3-thiazine Core Validated as Potent NOS Inhibitor and Cannabinoid Receptor Agonist

The 5,6-dihydro-4H-1,3-thiazine core of CAS 102389-25-3 belongs to a pharmacologically validated privileged scaffold class. The unsubstituted 2-amino-5,6-dihydro-4H-1,3-thiazine (ADT) demonstrates potent competitive inhibition of human inducible nitric oxide synthase with a Ki of 22.6 ± 1.9 nM and a Kd of 17.7 nM for the imidazole binding site [1]. Separately, 2-arylimino-5,6-dihydro-4H-1,3-thiazines have been identified as a distinct class of cannabinoid receptor agonists, with lead compounds showing potent affinity for both CB1 and CB2 receptors and demonstrating oral bioavailability and analgesic activity in vivo [2][3]. The target compound 102389-25-3, with its 3-CF₃-phenyl substitution at the 2-imino position, occupies a unique intersection within this scaffold space: it shares the amidine pharmacophore essential for NOS inhibition while bearing an N-aryl substitution pattern explored in the cannabinoid agonist series [2]. In contrast, the 2-chloro-5-CF₃-phenyl analog (CAS 102396-02-1, NSC 168640) introduces both steric bulk and electronic perturbation from the ortho-chloro substituent, fundamentally altering the conformational preferences of the N-aryl ring and the electronic character of the amidine [4].

NOS inhibition Cannabinoid receptor Privileged scaffold SAR

Multi-Vendor Commercial Availability with Defined Purity Grades Enables Fit-for-Purpose Procurement

CAS 102389-25-3 is stocked by multiple independent suppliers with documented purity specifications: Enamine LLC (EN300-04624, 95% purity, stock in UA and US warehouses, 1–5 day lead time), Santa Cruz Biotechnology (sc-351006, research-grade, 1 g at $266 and 5 g at $800), AKSci (4624CE, 95%), Beyotime (Y038861, 98%), Chemscene (CS-0509300, ≥95%), and Leyan (1579964, 95%) [1]. This multi-vendor landscape provides procurement flexibility and competitive pricing that is not uniformly available for all analogs; for example, the 2-chloro-5-CF₃ analog (CAS 102396-02-1) has more limited commercial sourcing . The target compound is classified as a building block by Enamine and is stored at 4 °C with protection from light, with a shelf life of 3 years under recommended conditions [1]. The Hazardous Material (HazMat) classification (GHS07, Warning signal word) is documented by Chemscene, requiring appropriate shipping arrangements for quantities exceeding exempted limits .

Chemical sourcing Purity specification Lead time optimization

Electron-Withdrawing Effect of 3-CF₃ Modulates Amidine Basicity Relative to Non-Fluorinated and 2-Cl Analogs

The 3-trifluoromethyl substituent on the N-phenyl ring of CAS 102389-25-3 exerts a significant electron-withdrawing effect (Hammett σₘ = 0.43 for CF₃) that reduces the electron density of the conjugated amidine system, lowering the pKa of the exocyclic nitrogen relative to the unsubstituted N-phenyl analog (CAS 3420-40-4) [1][2]. This pKa modulation is critical because the amidine functionality functions as both a hydrogen-bond donor/acceptor in target binding and as a potential site for protonation-dependent pharmacokinetic behavior. Literature on fluorinated thiazine derivatives indicates that -CF₃ substitution increases logP by approximately 1.0 unit while simultaneously altering the pKa of adjacent functional groups, effects that have been explicitly exploited in the optimization of 6-CF₃ dihydrothiazine BACE1 inhibitors to mitigate hERG inhibition and P-gp efflux while maintaining potency [3]. In the 2-chloro-5-CF₃ analog (CAS 102396-02-1), the additional ortho-chloro substituent introduces a steric clash with the thiazine ring (torsional constraint), fundamentally altering the conformational equilibrium of the N-aryl bond and creating a distinct pharmacophore geometry compared to the target compound's 3-CF₃ substitution without ortho substitution [4].

pKa modulation Electron-withdrawing group Target engagement

Evidence-Based Application Scenarios for (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine in Research and Industrial Settings


Medicinal Chemistry SAR Exploration of NOS Inhibition and Cannabinoid Receptor Agonism

This compound serves as an ideal SAR probe for medicinal chemistry programs targeting either nitric oxide synthase (NOS) inhibition or cannabinoid receptor (CB1/CB2) agonism, two validated pharmacological applications of the 5,6-dihydro-4H-1,3-thiazine scaffold. The core heterocycle has demonstrated potent NOS inhibition (Ki = 22.6 nM for ADT) [1], while 2-arylimino derivatives have been optimized to CB1/CB2 dual agonists with oral bioavailability [2]. The 3-CF₃ substituent provides a defined electron-withdrawing group (σₘ = 0.43) that enables systematic exploration of substituent electronic effects on amidine-target interactions without the steric complications of ortho-substituted analogs. The computed TPSA of 24.39 Ų predicts favorable membrane permeability, supporting use in cell-based assays where intracellular target engagement is required.

Physicochemical Benchmarking in CNS Drug Design Programs

The TPSA of 24.39 Ų positions this compound well below the 60–70 Ų threshold commonly associated with CNS drug-likeness [3], while the measured logP range (1.49 experimental, 2.80–3.61 computed) provides a balanced lipophilicity profile within the typically desirable logP range of 1–4 for CNS candidates. This compound can serve as a physicochemical benchmark in CNS-focused lead optimization, particularly for comparing the impact of thiazine versus thiazoline heterocycles (PSA difference of 25.30 Ų) on permeability, as measured by PAMPA or Caco-2 assays . The multi-vendor availability at defined purity levels (95% and 98%) supports reproducible assay development across collaborating laboratories.

Building Block for Diversity-Oriented Synthesis and Library Construction

Cataloged as a building block by Enamine (EN300-04624) with stock availability in both UA and US warehouses (1–5 day lead time), this compound is well-suited for diversity-oriented synthesis campaigns . The exocyclic secondary amine and the thiazine endocyclic imine provide two distinct reactive handles for further derivatization: N-alkylation/acylation at the aniline nitrogen, and ring functionalization at the thiazine C-4 or C-6 positions. The 3-CF₃ group serves as both a metabolically stable lipophilic anchor and a convenient ¹⁹F NMR probe for reaction monitoring and analytical characterization. The compound's compatibility with room temperature shipping and 4 °C long-term storage simplifies logistics for multi-step synthetic workflows.

Reference Standard for Analytical Method Development and Quality Control

With documented physicochemical properties including exact mass (260.059509 Da), density (1.4 ± 0.1 g/cm³), boiling point (316.3 ± 52.0 °C), and UV-detectable chromophore, this compound is amenable to HPLC, LC-MS, and GC-MS method development as a reference standard . The availability of the compound at two certified purity grades (95% and 98%) from multiple independent suppliers enables cross-laboratory validation of analytical methods. The trifluoromethyl group provides a distinctive ¹⁹F NMR signal (δ approximately -60 to -63 ppm for aromatic CF₃) and characteristic MS fragmentation pattern that facilitates unambiguous identification in complex matrices, distinguishing it from non-fluorinated thiazine analogs.

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